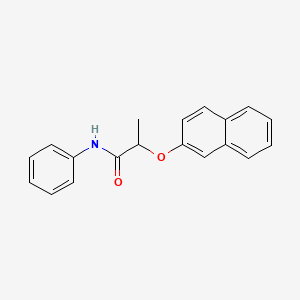

Naproanilide

Descripción general

Descripción

Naproanilide is a selective herbicide primarily used for controlling broad-leaved and cyperaceous weeds in rice paddy fields . It is a chiral molecule, existing as an isomeric mixture of the S- and R-forms, with the R-form exhibiting stronger herbicidal activity . The compound itself has no herbicidal activity; however, its major metabolite, 2-(2-naphthoxy)propionic acid, is responsible for its herbicidal effects .

Métodos De Preparación

Naproanilide can be synthesized through a series of chemical reactions. One common synthetic route involves the reaction of 2-naphthol with propionic acid to form 2-(2-naphthoxy)propionic acid. This intermediate is then reacted with aniline in the presence of a dehydrating agent to yield this compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Análisis De Reacciones Químicas

Naproanilide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Mechanism of Action

Naproanilide acts as a selective herbicide, effectively controlling broadleaf and cyperaceous weeds in rice paddies. It is metabolized rapidly in plants to produce a phytotoxic compound known as NOP (naphthoxypropionic acid), which contributes to its herbicidal efficacy .

Research Findings

A study demonstrated that this compound's absorption and subsequent metabolism varied significantly among different plant species, indicating its potential for targeted weed management strategies . The herbicide's diffusion characteristics were also investigated, revealing that it can effectively spread within water bodies, maintaining its activity even under varying water conditions .

Environmental Impact Studies

Ecotoxicology

Research has been conducted to assess the environmental impact of this compound, particularly its effects on non-target organisms and ecosystems. Studies suggest that while this compound is effective against specific weeds, its breakdown products may pose risks to aquatic life if not managed properly .

Case Study: Aquatic Systems

In a controlled experiment, the diffusion of this compound from bubbling tablets was monitored in aquatic environments. Results indicated that the compound could reach significant distances from application sites within short time frames, prompting further examination of its ecological safety .

Agricultural Research

Crop Protection

this compound has been evaluated for its potential to enhance crop yields by effectively managing weed populations that compete for resources. Its application in rice cultivation has shown promising results, leading to increased productivity and reduced reliance on more harmful herbicides .

Integrated Pest Management (IPM)

As part of an Integrated Pest Management strategy, this compound can be utilized alongside other biological control methods to create a more sustainable agricultural practice. This approach minimizes chemical inputs while maximizing crop health and yield .

Pharmaceutical Research

Potential Therapeutic Uses

Emerging research suggests that compounds structurally related to this compound may exhibit pharmacological properties worth exploring. While primarily used as a herbicide, the potential for medicinal applications is an area of ongoing investigation .

Data Summary

Mecanismo De Acción

Naproanilide exerts its herbicidal effects through its major metabolite, 2-(2-naphthoxy)propionic acid. This metabolite stimulates RNA synthesis in susceptible plants, leading to uncontrolled growth and eventual death . The molecular targets and pathways involved include the inhibition of specific enzymes and interference with normal cellular processes .

Comparación Con Compuestos Similares

Naproanilide is unique among herbicides due to its specific mode of action and its effectiveness against a wide range of broad-leaved and cyperaceous weeds. Similar compounds include:

Chlorpropham: A phenyl carbamate herbicide used for weed control in various crops.

Phenmedipham: Another phenyl carbamate herbicide with similar applications.

Compared to these compounds, this compound’s major metabolite, 2-(2-naphthoxy)propionic acid, provides a distinct mechanism of action and higher selectivity for certain weed species .

Actividad Biológica

Naproanilide, chemically known as 2-(2-naphthyloxy)-N-phenylpropionamide, is primarily recognized for its application as a herbicide in rice cultivation. While the compound itself exhibits limited herbicidal activity, its metabolite, 2-(2-naphthoxy)propionic acid, demonstrates significant herbicidal properties. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is a chiral molecule that exists as an isomeric mixture of S- and R-forms. The R-form is notably more effective, exhibiting herbicidal activity approximately eight times greater than that of the S-form . The compound functions primarily by inhibiting specific plant growth processes, leading to the disruption of normal physiological functions in target species.

Biological Activity Overview

- Herbicidal Activity : this compound itself lacks direct herbicidal effects; however, its active metabolite plays a crucial role in weed management in rice paddies. It is particularly effective against certain grass species .

- Toxicity : The compound has been classified as slightly toxic to mammals and poses minimal risks to wildlife. Its degradation primarily occurs through photodegradation in paddy fields, which reduces environmental persistence .

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of this compound demonstrated that while the parent compound did not exhibit significant herbicidal activity, the metabolite was effective against several common weeds in rice cultivation. This finding underscores the importance of metabolic pathways in determining the biological activity of agrochemicals .

Case Study 2: Environmental Impact

Research has indicated that this compound's environmental fate is largely influenced by its degradation pathways. Photodegradation was identified as the primary route of breakdown, suggesting that under appropriate conditions, the compound's impact on non-target organisms could be minimized .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | 2-(2-Naphthyloxy)-N-phenylpropionamide |

| Solubility in Water | 0.75 mg/L at 27°C |

| Herbicidal Activity | Active metabolite only |

| Toxicity | Slightly toxic |

| Major Degradation Pathway | Photodegradation |

Q & A

Q. Basic: What analytical methods are recommended for quantifying Naproanilide in complex matrices, and how can researchers validate these methods?

Methodological Answer:

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection is commonly used. Ensure baseline separation of this compound (CAS 52570-16-8) from matrix interferents by optimizing mobile phase composition and column selection .

- Validation Criteria : Follow ICH guidelines for linearity (R² ≥ 0.995), precision (RSD < 5%), accuracy (recovery 95–105%), and limit of detection (LOD ≤ 0.1 µg/mL). Include inter-day and intra-day reproducibility tests .

- Matrix-Specific Calibration : Use matrix-matched standards to account for signal suppression/enhancement in environmental or biological samples .

Q. Basic: What are the best practices for synthesizing this compound to ensure high purity and yield, and what characterization techniques are essential?

Methodological Answer:

- Synthetic Protocol : Detail reaction conditions (e.g., solvent, temperature, catalyst) and stoichiometry. For novel derivatives, include step-by-step purification (e.g., recrystallization, column chromatography) .

- Characterization :

- Spectroscopic Analysis : Confirm structure via NMR (¹H/¹³C), FT-IR, and HRMS. Compare with literature data for known compounds .

- Purity Assessment : Use HPLC or GC with ≥98% purity thresholds. Report residual solvent levels (e.g., by GC-MS) .

- Reproducibility : Provide explicit procedural details in the "Methods" section, including equipment specifications and reagent grades .

Q. Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives while controlling for confounding variables?

Methodological Answer:

- Variable Selection :

- Control Strategies :

- Data Interpretation : Cross-validate computational (e.g., molecular docking) and experimental results to identify key structural motifs .

Q. Advanced: What strategies should be employed to resolve contradictions in published data regarding this compound's mechanism of action?

Methodological Answer:

- Systematic Review : Conduct a meta-analysis to identify methodological discrepancies (e.g., assay conditions, model systems) across studies .

- Experimental Replication : Reproduce conflicting studies under standardized conditions. Control for variables like pH, temperature, and solvent polarity .

- Cross-Disciplinary Validation : Integrate biochemical assays (e.g., enzyme kinetics), omics data (e.g., proteomics), and in silico simulations to triangulate mechanisms .

Q. Advanced: How can computational modeling be integrated with experimental studies to predict this compound's environmental fate and toxicity?

Methodological Answer:

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, molecular weight, and topological polar surface area .

- Environmental Simulation : Use fugacity models to predict partitioning in soil-water systems. Validate with experimental biodegradation studies (e.g., OECD 301F) .

- Toxicity Prediction : Apply read-across methods or machine learning (e.g., Random Forest) to extrapolate toxicity data from structurally similar compounds .

Q. Basic: What are the critical parameters for ensuring the stability of this compound in long-term storage?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .

- Documentation : Report lot numbers, storage duration, and pre-experiment purity checks in supplementary materials .

Q. Advanced: How can researchers optimize experimental protocols to minimize variability in this compound bioassay results?

Methodological Answer:

- Protocol Standardization : Pre-treat biological samples (e.g., plasma, tissue homogenates) with protease inhibitors or stabilizers to prevent analyte degradation .

- Blinding and Randomization : Use blinded analysis for subjective endpoints (e.g., histopathology). Randomize sample processing order .

- Statistical Power Analysis : Calculate sample size a priori using pilot data to ensure sufficient power (e.g., β = 0.2, α = 0.05) .

Propiedades

IUPAC Name |

2-naphthalen-2-yloxy-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14(19(21)20-17-9-3-2-4-10-17)22-18-12-11-15-7-5-6-8-16(15)13-18/h2-14H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKTWOXHRYGDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058118 | |

| Record name | Naproanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-16-8 | |

| Record name | Naproanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52570-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052570168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(2-naphthalenyloxy)-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.